2-(2,6-Dioxopiperidin-1-yl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c9-5-2-1-3-6(10)8(5)4-7(11)12/h1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSJKTIGAIAJHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Interactions and Mechanistic Elucidation of 2 2,6 Dioxopiperidin 1 Yl Acetic Acid Derivatives
Identification and Validation of Molecular Targets Modulated by 2-(2,6-Dioxopiperidin-1-yl)acetic Acid-Containing Compounds (e.g., Cereblon, CRBN)
Compounds containing the this compound moiety, such as thalidomide (B1683933) and its derivatives, exert their biological effects by binding to the protein Cereblon (CRBN). nih.govnih.gov CRBN functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4). nih.govnih.gov The binding of these compounds to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. nih.govdntb.gov.ua This mechanism effectively reprograms the ubiquitin ligase to eliminate proteins that are not its natural targets. dntb.gov.ua
Affinity-Based Probes and Proteomic Approaches
Affinity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic tool to identify and characterize the protein targets of small molecules. nih.govresearchgate.net This technique utilizes chemical probes, often incorporating a reactive group and a reporter tag, to covalently label and enrich target proteins from complex biological samples. researchgate.netrsc.org For instance, affinity-based probes have been successfully developed for profiling aspartic proteases and oxidoreductases. researchgate.netrsc.org
In the context of this compound derivatives, proteomic approaches are employed to identify the "neosubstrates" that are targeted for degradation upon compound binding to CRBN. By comparing the proteomes of cells treated with a CRBN-modulating compound versus a control, researchers can identify proteins with significantly reduced abundance, indicating they are targets of degradation. biorxiv.orgnih.gov These studies often involve techniques like size-exclusion chromatography coupled with mass spectrometry (SEC-MS) to analyze changes in protein complexes and identify specific protein-protein interactions that are disrupted or induced by the compound. biorxiv.org
Genetic Screens and Target Deconvolution Studies (e.g., IKZF1/3 degradation)
Genetic screens, such as CRISPR-based screens, are instrumental in deconvoluting the specific targets responsible for the therapeutic effects of these compounds. nih.gov By systematically knocking out genes, researchers can identify which proteins are essential for the activity of a given drug.
A prime example is the identification of the lymphoid transcription factors IKAROS (IKZF1) and AIOLOS (IKZF3) as key neosubstrates. nih.govnih.gov The degradation of IKZF1 and IKZF3 is a critical mechanism of action for the anti-myeloma and immunomodulatory effects of drugs like lenalidomide (B1683929) and pomalidomide (B1683931). nih.govnih.govcreative-biolabs.com Studies have shown that the degradation of these transcription factors leads to downstream effects, including the downregulation of interferon regulatory factor 4 (IRF4) and c-MYC, which are crucial for the survival of multiple myeloma cells. nih.gov Furthermore, the degradation of IKZF3 in T-cells leads to increased production of Interleukin-2 (IL-2). nih.gov
The development of molecular glue degraders that specifically target IKZF1 and IKZF3 highlights the importance of these proteins as therapeutic targets. medchemexpress.com These degraders promote the interaction between CRBN and the target proteins, leading to their ubiquitination and degradation. medchemexpress.com
Structural Basis of this compound-Target Interactions
The interaction between this compound-containing compounds, CRBN, and neosubstrates has been elucidated through various structural biology techniques. nih.goviapc-obp.comumich.edu
X-ray Crystallography and Cryo-EM Studies of Ligand-Target Complexes
X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided atomic-level insights into the formation of the ternary complex between the compound, CRBN, and the neosubstrate. nih.govnih.govresearchgate.net These studies have revealed that the glutarimide (B196013) ring of the compounds binds to a specific pocket in CRBN. tandfonline.com This binding event creates a new surface on CRBN that is recognized by the neosubstrate. dntb.gov.ua
For example, the crystal structure of the CRBN-DDB1 complex bound to lenalidomide has provided a mechanistic understanding of how these immunomodulatory drugs (IMiDs) act. tandfonline.com This structural information is crucial for the rational design of new molecular glues with altered substrate specificities. dntb.gov.ua
NMR Spectroscopy for Ligand-Target Binding Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for characterizing ligand-protein interactions in solution. nih.govnih.gov It can provide information on binding affinity, kinetics, and the specific residues involved in the interaction. iapc-obp.comnih.gov
Techniques such as chemical shift perturbation (CSP) mapping, saturation transfer difference (STD) NMR, and transferred nuclear Overhauser effect (trNOE) experiments are used to study the binding of this compound derivatives to CRBN. iapc-obp.commdpi.com These methods can identify which parts of the small molecule are in close contact with the protein and can also be used in fragment-based screening to identify new CRBN ligands. nih.gov Furthermore, paramagnetic NMR spectroscopy, using lanthanide-binding tags, can provide long-range structural information about the protein-ligand complex. anu.edu.au
Molecular Mechanisms of Action of this compound Derivatives at the Cellular Level
At the cellular level, the degradation of neosubstrates initiated by this compound derivatives leads to a cascade of downstream events. The primary mechanism involves the hijacking of the CRL4-CRBN E3 ubiquitin ligase complex. nih.govnih.gov
Upon binding of the compound to CRBN, the ligase complex is redirected to ubiquitinate specific neosubstrates, such as IKZF1 and IKZF3. nih.govnih.gov This polyubiquitination marks the neosubstrates for degradation by the 26S proteasome. biorxiv.org The depletion of these key transcription factors disrupts cellular processes that are critical for the survival and proliferation of cancer cells. For instance, in multiple myeloma, the degradation of IKZF1 and IKZF3 leads to cell cycle arrest and apoptosis. nih.govtandfonline.com
The specificity of the neosubstrate degradation is determined by the chemical structure of the this compound derivative. nih.gov This has led to the development of a new class of therapeutics called Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that link a CRBN-binding moiety to a ligand for a specific protein of interest, thereby inducing its degradation. umich.edubiorxiv.org
Impact on Transcription Factor Activity and Gene Expression Profiles (e.g., TNF-α inhibition)
Derivatives of this compound exert significant influence on gene expression profiles, primarily through the targeted degradation of specific transcription factors. A prominent and well-characterized outcome of this activity is the potent inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. nih.govmdpi.com
The production of TNF-α is tightly regulated at the transcriptional level by several transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.gov The activity of these transcription factors is controlled by upstream signaling pathways that are often initiated by inflammatory stimuli. Certain derivatives of this compound, by binding to CRBN, induce the ubiquitination and subsequent proteasomal degradation of specific transcription factors that are essential for immune and inflammatory responses.
For example, the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is a hallmark of certain immunomodulatory derivatives. While these are primary targets, the downstream effects include the modulation of other signaling pathways that impact the activity of transcription factors like NF-κB. nih.gov By suppressing the pathways leading to the activation of these key transcription factors, the compounds effectively block the transcription of their target genes. nih.gov This results in a marked decrease in the synthesis and secretion of pro-inflammatory cytokines, including TNF-α. nih.govnih.gov The inhibition of TNF-α synthesis is a key mechanism behind the anti-inflammatory properties of these compounds.
Table 2: Influence of this compound Derivatives on Transcription and Gene Expression
| Target Component | Effect of Compound Derivative | Consequence for Gene Expression |
|---|---|---|
| Specific Transcription Factors (e.g., Ikaros, Aiolos) | Induced ubiquitination and proteasomal degradation. | Altered expression of genes regulated by these factors. |
| NF-κB Pathway | Suppression of activation. nih.gov | Decreased transcription of NF-κB target genes. |
| AP-1 Pathway | Inhibition of the signaling pathway leading to its activation. nih.gov | Reduced transcription of AP-1 target genes. |
| TNF-α Gene | Repression of promoter activity due to reduced transcription factor binding. nih.gov | Significant decrease in TNF-α mRNA and protein levels. mdpi.commdpi.com |
Influence on Specific Cellular Signaling Cascades
The molecular interactions initiated by this compound derivatives ripple through multiple cellular signaling cascades, leading to broad biological effects. The modulation of protein degradation and transcription factor activity directly impacts the flow of information through these networks.
Two of the most significantly affected signaling cascades are the NF-κB and the c-Jun N-terminal kinase (JNK) pathways, both of which are downstream of the TNF-α receptor (TNFR). mdpi.com
NF-κB Signaling Cascade: This pathway is a cornerstone of the inflammatory response and cell survival. mdpi.com By inhibiting the production of TNF-α, the derivatives of this compound reduce the primary signal that activates the TNFR-mediated NF-κB cascade. nih.govmdpi.com This leads to reduced activation of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the expression of pro-inflammatory and anti-apoptotic genes.
JNK Signaling Cascade: The JNK pathway, a component of the mitogen-activated protein kinase (MAPK) signaling network, is also activated by TNF-α and is involved in cellular responses to stress, inflammation, and apoptosis. mdpi.com The suppression of TNF-α levels by the compound derivatives leads to a corresponding decrease in the activation of the JNK signaling cascade. mdpi.com This can have profound effects on cellular processes, including a reduction in inflammation and, in some contexts, modulation of programmed cell death.
By targeting key proteins for degradation, these compounds effectively rewire cellular signaling networks, leading to a dampening of pro-inflammatory signals and modulation of cell fate pathways.
Table 3: Impact on Cellular Signaling Cascades
| Signaling Cascade | Key Components | Influence of Compound Derivatives |
|---|---|---|
| NF-κB Pathway | TNF-α, TNFR, IKK complex, IκBα, NF-κB. nih.govmdpi.com | Reduced activation due to TNF-α inhibition, leading to decreased pro-inflammatory gene expression. nih.gov |
| JNK/MAPK Pathway | TNF-α, TNFR, ASK1, MKK4/7, JNK. mdpi.com | Attenuated signaling due to lower levels of TNF-α, impacting stress and inflammatory responses. mdpi.com |
| Protein Homeostasis | Ubiquitin, Proteasome, E3 Ligases (CRBN). nih.govresearchgate.net | Hijacked to induce targeted degradation of neosubstrates, altering the cellular proteome. |
Biological Modulatory Effects of 2 2,6 Dioxopiperidin 1 Yl Acetic Acid Derivatives in Preclinical Research Models
Effects on Cellular Processes in In Vitro Systems
In vitro studies using cultured cells are fundamental to understanding the direct cellular impact of chemical compounds. For derivatives of 2-(2,6-dioxopiperidin-1-yl)acetic acid, these studies have revealed significant effects on core cellular processes, including survival, growth, and movement.
The antiproliferative and pro-apoptotic activities of various compounds are frequently evaluated against a panel of cancer cell lines. Studies have shown that certain derivatives and related structures can inhibit cell growth and induce programmed cell death (apoptosis) in a dose-dependent manner.
In the multiple myeloma cell line NCI-H929, for example, compounds have been shown to induce late-stage apoptosis. mdpi.com One study demonstrated that after treatment, the percentage of late apoptotic cells increased significantly compared to untreated controls. mdpi.com Similarly, in the hepatocellular carcinoma cell line Hep-G2, compounds have demonstrated cytotoxic effects, inhibiting cell growth with specific IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. rsc.orgresearchgate.net The mechanisms often involve cell cycle arrest, such as at the G2/M phase, and the induction of mitochondrial apoptosis. nih.govnih.gov Research on breast cancer cell line MCF-7 has also shown cytotoxic activity with some compounds exhibiting IC50 values in the sub-micromolar range. researchgate.net
Below is a table summarizing representative findings on the effects of various compounds on cell proliferation and apoptosis in selected cell lines.
| Cell Line | Cell Type | Observed Effect | Key Findings |
|---|---|---|---|
| NCI-H929 | Multiple Myeloma | Induction of Apoptosis | Treatment with certain chloroform (B151607) fractions of plant extracts induced late apoptosis in up to 71% of cells. mdpi.com |
| Hep-G2 | Hepatocellular Carcinoma | Inhibition of Proliferation & Induction of Apoptosis | Berberine inhibited growth with an IC50 value of approximately 92-118 μM and induced apoptosis through mitochondrial pathways. rsc.org Digitoxin was also found to inhibit proliferation and induce G2/M cell cycle arrest and apoptosis. nih.gov |
| MCF-7 | Breast Cancer | Inhibition of Proliferation | Novel synthesized compounds showed considerable cytotoxic activity with IC50 values ranging from 0.164 to 0.583 μg/mL. researchgate.net |
Beyond affecting cell survival, certain bioactive molecules can influence the developmental path of cells, a process known as differentiation. Studies have investigated how specific compounds can modulate the differentiation of precursor cells. For instance, research on porcine preadipocytes demonstrated that 1,25-dihydroxyvitamin D3, a compound known to play a role in cell differentiation, inhibited their differentiation into mature fat cells. nih.gov This was achieved by suppressing the expression of key transcription factors like PPARγ and RXRα, which are essential for adipogenesis. nih.gov This model highlights how external chemical signals can alter the phenotypic destiny of a cell.
Cellular adhesion, the process by which cells attach to each other and to the extracellular matrix, and migration are critical for normal tissue development and are often dysregulated in disease. mdpi.com Research has shown that various small molecules can modulate these processes. For example, activin A was found to promote fibroblast migration in studies using transwell chambers. nih.gov The ability of cells to adhere and move can be quantified in assays that measure the force required for detachment or track the movement of cells over time. mdpi.commdpi.com These studies are crucial for understanding how compounds might affect processes like wound healing or cancer metastasis. nih.gov
Impact in Ex Vivo Tissue and Organoid Models
To bridge the gap between simple 2D cell cultures and complex in vivo systems, researchers utilize ex vivo tissues and organoids. nih.gov Organoids are three-dimensional structures grown from stem cells that self-organize to mimic the architecture and function of an organ. qkine.comstanford.edu These models offer a more physiologically relevant environment to test the effects of compounds.
Human intestinal organoids, for example, can replicate the complex spatial arrangement of the gut and have been used to model diseases like inflammatory bowel disease. qkine.combiorxiv.org Similarly, hepatic organoids are used to model liver diseases and assess drug-induced liver injury. qkine.com These "organs-in-a-dish" allow for the investigation of cell-to-cell and cell-matrix interactions in a more realistic context than traditional cell culture. qkine.com The use of microfluidic chips can further enhance these models by allowing for continuous perfusion, creating a homeostatic culture condition that can be maintained for months. nih.gov
Investigation in In Vivo Animal Models for Mechanistic Insights (e.g., studies on protein degradation, immune response, neurodegenerative pathways)
In vivo animal models, primarily in rodents, are indispensable for understanding the systemic effects and underlying mechanisms of drug candidates. nih.gov Derivatives of this compound are key components of PROTACs, which are designed to induce the degradation of specific target proteins. researchgate.net Animal models have been instrumental in demonstrating this mechanism of action in a living organism. nih.gov
For example, a PROTAC designed to degrade RIPK2 was administered to rats, resulting in a significant reduction in RIPK2 protein levels. researchgate.net This protein degradation had a functional consequence, leading to the inhibition of TNFα, a key cytokine in the immune response. researchgate.net Animal models are also critical for studying complex diseases like neurodegenerative disorders. Models for Alzheimer's and Parkinson's disease often involve inducing the specific pathology, such as protein aggregation or the loss of specific neurons, to test the efficacy of potential therapeutics. nih.govnih.gov
By using animal models, researchers can dissect the specific biological pathways modulated by a compound.
Immune Modulation : The administration of immunomodulatory agents in animal models can reveal effects on both humoral and cellular immune responses. nih.gov For instance, the PROTAC-mediated degradation of RIPK2 in rats led to a substantial inhibition of TNFα levels, demonstrating a clear impact on an inflammatory pathway. researchgate.net Murine models are frequently used to study immune responses, as they can recapitulate key features of human conditions, such as the Th2-biased inflammation seen in atopic dermatitis. nih.gov The levels of various cytokines and immunomodulatory factors can be measured to assess a compound's effect on the immune system. nih.gov
Protein Aggregation : The abnormal accumulation of protein aggregates is a hallmark of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease. nih.govmdpi.commdpi.com Animal models that replicate this pathology are used to test compounds that might prevent or reverse this aggregation. For instance, in a mouse model of Alzheimer's disease, a D-peptide was shown to not only prevent the aggregation of tau protein but also to fragment existing tau fibrils, leading to a reversal of neurological deficits. nih.gov These studies provide crucial insights into therapeutic strategies aimed at tackling the root cause of such diseases. nih.gov
Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the histopathological and molecular analyses of This compound or its direct derivatives in preclinical animal models.
Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth analyses for the requested article section "4.3.2. Histopathological and Molecular Analyses from Animal Studies" as per the user's specific instructions.
Generating content for this section without relevant scientific studies would require speculation and would not meet the standards of a professional, authoritative, and scientifically accurate article. Research on related compounds, such as more complex glutarimide (B196013) derivatives like thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931), has been extensive; however, these molecules have significantly different structures and biological activities, and their data cannot be extrapolated to the specific compound .
Should research on the in vivo histopathological and molecular effects of this compound become available in the future, this section could be developed.
Structure Activity Relationship Sar Studies of 2 2,6 Dioxopiperidin 1 Yl Acetic Acid and Its Analogues
Design Principles for 2-(2,6-Dioxopiperidin-1-yl)acetic Acid Analogues
The rational design of analogues based on the this compound scaffold is guided by their interaction with the thalidomide-binding domain (TBD) of CRBN. The central design principle involves maintaining the glutarimide (B196013) ring, which is essential for CRBN engagement, while modifying other parts of the molecule to optimize potency, selectivity, and physicochemical properties.
Key design considerations include:
The Glutarimide Moiety : This group is the primary pharmacophore responsible for binding to CRBN. It fits into a tri-tryptophan pocket within the TBD. rscf.runih.gov Design strategies focus on preserving this core interaction.
The "Second Moiety" : Analogous to the phthaloyl ring in thalidomide (B1683933), the second part of the molecule can be extensively modified. These modifications are crucial for modulating the molecule's interaction with neosubstrates and for providing an attachment point for linkers in PROTAC design. acs.orgnih.gov For instance, replacing the phthaloyl ring with scaffolds like isoquinoline-1,3(2H,4H)-dione or phenyl glutarimides has been explored to create novel CRBN modulators. nih.govnih.gov
Linker Attachment Point : For applications in PROTACs, a linker must be attached to the CRBN-binding moiety. The attachment point must be at a solvent-exposed position that does not interfere with CRBN binding. rscf.ru Co-crystal structures show that the glutarimide ring is typically buried deep within the CRBN binding pocket, making the "second moiety" the only viable site for modification and linker attachment.
Improving Physicochemical Properties : A significant design goal is to improve the stability of the molecule, as the imide functional group is susceptible to hydrolysis. nih.govchemrxiv.org Modifications are also aimed at optimizing solubility and cell permeability to enhance bioavailability and efficacy.
Modulating Neosubstrate Degradation : While IMiDs like lenalidomide (B1683929) and pomalidomide (B1683931) are valuable, their clinical use can be accompanied by off-target effects due to the degradation of endogenous CRBN neosubstrates (e.g., IKZF1, IKZF3, GSPT1). A key design principle, particularly for PROTACs, is to modify the CRBN ligand to minimize or eliminate the degradation of these off-target proteins, thereby improving the safety profile. nih.gov
Correlation of Structural Modifications with In Vitro Biological Activities (e.g., antiproliferative potency, TNF-α inhibition)
Structural modifications of the this compound scaffold have a profound impact on biological activities such as TNF-α inhibition and antiproliferative effects. The parent compound, thalidomide, is a known inhibitor of TNF-α production, and its analogues have been developed to significantly enhance this activity. acs.orgnih.gov
Early studies demonstrated that substitutions on the phthaloyl ring of thalidomide analogues could dramatically increase potency. For example, the addition of an amino group at the 4-position of the phthaloyl ring was found to yield potent inhibitors of TNF-α release in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs). nih.gov Further exploration led to the development of analogues with TNF-α inhibition potencies approaching 500 times that of thalidomide. acs.org
More recent work has focused on replacing the phthalimide (B116566) ring system entirely. A novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives were synthesized and evaluated for their biological activity. One of the most potent compounds from this series, 10a (8-amino-2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione), demonstrated significant antiproliferative activity against multiple myeloma cell lines NCI-H929 and U239, with IC₅₀ values of 2.25 µM and 5.86 µM, respectively. nih.gov This compound also showed potent inhibition of TNF-α with an IC₅₀ of 0.76 µM in LPS-stimulated PBMCs, while exhibiting low toxicity to these normal cells. nih.gov The antiproliferative effects of these compounds are linked to their ability to induce apoptosis and cause cell cycle arrest. nih.gov
The table below summarizes the in vitro biological activities of selected analogues.
| Compound | Structural Modification | Cell Line / Assay | IC₅₀ (µM) |
| Thalidomide | Parent Compound | LPS-stimulated PBMCs (TNF-α) | 194 acs.org |
| Phthalimido amide 10 | Phthalimido amide derivative | LPS-stimulated PBMCs (TNF-α) | 0.44 acs.org |
| 4-Amino Thalidomide Analogue | Amino substitution on phthaloyl ring | LPS-stimulated PBMCs (TNF-α) | Potent inhibition reported nih.gov |
| Compound 10a | Isoquinoline-1,3(2H,4H)-dione core | NCI-H929 (Antiproliferative) | 2.25 nih.gov |
| Compound 10a | Isoquinoline-1,3(2H,4H)-dione core | U239 (Antiproliferative) | 5.86 nih.gov |
| Compound 10a | Isoquinoline-1,3(2H,4H)-dione core | LPS-stimulated PBMCs (TNF-α) | 0.76 nih.gov |
Impact of Stereochemistry on Activity and Target Engagement
The 2,6-dioxopiperidine (glutarimide) ring contains a chiral center at the 3-position. The stereochemistry at this position is critical for the molecule's interaction with CRBN and, consequently, for its biological activity. researchgate.netnih.gov
Extensive biophysical and structural studies have consistently shown that the thalidomide-binding domain of CRBN exhibits a strong binding preference for the (S)-enantiomer of glutarimide-based ligands. nih.govrsc.org This preference is a key factor in target engagement. For example, when comparing enantiomers of a glutarimide-based CRBN binder, the (S)-enantiomer showed significantly greater affinity for CRBN than its (R)-counterpart. researchgate.net
The table below illustrates the differential binding affinity of stereoisomers for CRBN.
| Compound Stereoisomer | Relative Binding Affinity to CRBN | Comment |
| (S)-enantiomer | High | Consistently favored for binding to the CRBN TBD across various ligands. nih.govrsc.org |
| (R)-enantiomer | Low | Can still engage CRBN at submicromolar concentrations and may influence cellular activity. researchgate.netnih.gov |
These findings underscore the importance of stereochemistry in the design and development of drugs targeting CRBN. The consistent preference for the (S)-stereoisomer is a critical piece of SAR that guides the synthesis of enantiomerically pure compounds to maximize desired activity and minimize potential off-target effects. researchgate.netnih.gov
Development of SAR Models for this compound Derivatives in PROTAC Design
Derivatives of this compound, such as thalidomide, lenalidomide, and pomalidomide, are the most widely used E3 ligase-binding moieties in the development of PROTACs. nih.govwisc.edu The SAR for these derivatives in the context of a PROTAC is more complex than for the standalone molecule, as it must account for the formation and stability of a ternary complex (Target Protein-PROTAC-E3 Ligase). researchgate.net
The development of SAR models for these PROTAC components focuses on several key aspects:
CRBN Binding Affinity : While high affinity for CRBN is a prerequisite, it does not always correlate directly with degradation potency. The ligand must bind in a manner that facilitates the recruitment of the target protein.
Linker Attachment : The linker connecting the CRBN binder to the target protein binder must be attached at a position that does not disrupt the interaction with CRBN. SAR studies confirm that modifications on the phthalimide-derived portion of the molecule are well-tolerated, making it the ideal site for linker conjugation. nih.gov
Ternary Complex Formation : The ultimate efficacy of a PROTAC (measured by DC₅₀ and Dₘₐₓ values) depends on its ability to induce a stable and conformationally competent ternary complex. The SAR in this context is not linear; weak binding to either the target protein or the E3 ligase can sometimes be compensated for by favorable protein-protein interactions within the ternary complex, a phenomenon known as cooperativity. researchgate.net
Linker Properties : The nature of the linker (its length, rigidity, and chemical composition) is a critical variable. SAR models show that linker optimization is essential for achieving potent and selective degradation. For example, using a rigid benzyl (B1604629) linker was shown to provide conformational restriction and improve PROTAC performance in certain cases. explorationpub.com
A crucial aspect of SAR modeling for CRBN-based PROTACs is understanding and mitigating off-target degradation of natural neosubstrates. Methylation of the glutarimide nitrogen, for instance, blocks the ability to bind CRBN, creating a useful negative control for experiments. nih.gov More subtle modifications to the CRBN ligand can selectively abrogate binding and degradation of neosubstrates while preserving the ability to form a ternary complex with the desired target protein, leading to more selective PROTACs.
The table below provides a conceptual SAR model for key parameters in PROTAC design using glutarimide derivatives.
| Parameter | Structural Element | Desired SAR Outcome |
| CRBN Engagement | (S)-Glutarimide Ring | Maintained high-affinity binding to CRBN TBD. |
| Linker Attachment | Phthalimide-derived Moiety | Allows for versatile linker connection without disrupting CRBN binding. |
| Degradation Potency (DC₅₀) | Linker Length & Composition | Optimized to promote stable ternary complex formation. |
| Selectivity | CRBN Ligand Modifications | Minimize degradation of off-target neosubstrates (e.g., GSPT1). |
| Ternary Complex Stability | Overall PROTAC Structure | Favorable protein-protein interactions between target and CRBN. |
Computational and Theoretical Investigations of 2 2,6 Dioxopiperidin 1 Yl Acetic Acid Containing Compounds
Molecular Docking and Dynamics Simulations of Ligand-Protein Interactions
Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational drug design, used to predict and analyze the interaction between a small molecule (ligand) and a protein target. For derivatives of 2-(2,6-dioxopiperidin-1-yl)acetic acid, these methods are frequently employed to understand their binding mechanisms, particularly with E3 ligase substrate receptors like Cereblon (CRBN).
Molecular docking predicts the preferred orientation of a ligand when bound to a protein, estimating the binding affinity through scoring functions. Studies on related glutarimide-containing molecules show that the dioxopiperidine (glutarimide) ring is often essential for binding, typically fitting into a specific pocket of the target protein. The interactions stabilizing this binding are multifaceted.
Key Ligand-Protein Interactions:
Hydrogen Bonds: The carbonyl groups and the N-H group of the glutarimide (B196013) ring are potent hydrogen bond donors and acceptors, frequently forming critical interactions with amino acid residues in the protein's active site.
Hydrophobic Interactions: The aliphatic backbone of the piperidine (B6355638) ring can engage in van der Waals and hydrophobic interactions with nonpolar residues of the protein.
Electrostatic Interactions: The carboxylic acid moiety of the acetic acid group can form salt bridges or strong hydrogen bonds with basic residues like lysine (B10760008) or arginine.
| Interaction Type | Ligand Feature Involved | Potential Protein Residue Partners |
| Hydrogen Bond Donor | Imide N-H | Aspartate, Glutamate, Serine |
| Hydrogen Bond Acceptor | Carbonyl (C=O) groups | Arginine, Lysine, Serine, Tyrosine |
| Ionic/Salt Bridge | Carboxylate (-COO⁻) | Lysine, Arginine |
| Hydrophobic | Piperidine ring CH₂ groups | Leucine, Isoleucine, Valine, Phenylalanine |
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net For compounds containing the this compound moiety, these calculations provide fundamental insights into their intrinsic properties.
DFT methods are used to optimize the molecule's three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. acs.orgbohrium.com Vibrational frequency calculations can predict the infrared spectrum, which helps in the structural characterization of the compound. researchgate.net
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key aspect of these studies. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netijcce.ac.ir
Furthermore, these calculations can determine the distribution of electron density and generate a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding non-covalent interactions with protein targets.
| Calculated Property | Information Obtained | Relevance |
| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure of the molecule. |
| HOMO Energy | Electron-donating capability | Relates to reactivity in oxidation reactions. |
| LUMO Energy | Electron-accepting capability | Relates to reactivity in reduction reactions. |
| HOMO-LUMO Gap | Chemical reactivity, kinetic stability | A smaller gap suggests higher reactivity. |
| MEP Map | Electron density distribution | Predicts sites for electrostatic interactions with other molecules. |
Conformational Analysis and Ligand-Based Pharmacophore Modeling
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the spatial arrangement of its chemical features. Conformational analysis and pharmacophore modeling are computational techniques used to explore these aspects for molecules like this compound and its derivatives.
Conformational Analysis: The piperidine-2,6-dione ring is not planar and can adopt several low-energy conformations, typically chair or boat-like structures. The specific conformation can be influenced by the substituent on the nitrogen atom. Computational methods can systematically explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. Understanding the preferred conformation is vital, as only specific shapes may fit into a protein's binding site.
Ligand-Based Pharmacophore Modeling: When the 3D structure of a protein target is unknown, a pharmacophore model can be developed based on a set of known active molecules. cambridge.org A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and charged groups—that are necessary for biological activity. ugm.ac.idresearchgate.net
For a series of active compounds containing the this compound scaffold, a ligand-based pharmacophore model would typically be generated by superimposing the low-energy conformations of these molecules and identifying the common spatial arrangement of key features. Such a model might include:
Two hydrogen bond acceptor features from the carbonyl oxygens.
A hydrogen bond donor feature from the imide nitrogen.
A negative ionizable feature from the carboxylic acid group.
A hydrophobic feature from the piperidine ring.
Once developed, this pharmacophore model serves as a 3D query to screen large virtual databases for new molecules that possess the same critical features in the correct spatial arrangement, thus identifying potential new active compounds. researchgate.net
In Silico Prediction of Compound Properties for Research Prioritization (excluding in vivo human data)
In the early stages of research, it is crucial to prioritize compounds that are most likely to have favorable properties. In silico prediction of physicochemical and pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), allows for the rapid assessment of large numbers of virtual compounds. nih.govnih.govnih.gov Various computational models, many of which are freely available through web servers like SwissADME, can predict these properties based solely on the chemical structure. nih.gov
For this compound, these tools can predict a range of properties that are critical for its potential as a research chemical or a fragment for further drug design. These predictions help researchers to anticipate potential liabilities, such as poor solubility or membrane permeability, before committing resources to synthesis and experimental testing.
Below is a table of predicted properties for this compound generated using computational models.
| Property Class | Parameter | Predicted Value | Significance in Research Prioritization |
| Physicochemical Properties | Molecular Weight | 187.16 g/mol | Low molecular weight is generally favorable. |
| LogP (Lipophilicity) | -1.13 | Indicates high hydrophilicity. | |
| Water Solubility (LogS) | -0.35 | Predicts good aqueous solubility. | |
| Topological Polar Surface Area (TPSA) | 87.01 Ų | Suggests good potential for cell membrane permeability. | |
| Pharmacokinetics | GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeant | No | Not predicted to cross the blood-brain barrier. | |
| P-glycoprotein Substrate | No | Not likely to be actively effluxed from cells by P-gp. | |
| CYP Inhibitor (Major Isoforms) | No | Low potential to inhibit major drug-metabolizing enzymes. | |
| Drug-Likeness | Lipinski's Rule of Five | Yes (0 violations) | Meets the criteria commonly used to evaluate drug-likeness. |
| Bioavailability Score | 0.55 | Indicates a good probability of having favorable oral bioavailability. |
Data generated using SwissADME web tool. nih.govswissadme.ch
These in silico predictions provide a valuable preliminary assessment, allowing researchers to prioritize compounds with the most promising profiles for further investigation. phytojournal.comresearchgate.net
Advanced Analytical Methodologies for 2 2,6 Dioxopiperidin 1 Yl Acetic Acid in Research Contexts
Chromatographic and Spectroscopic Techniques for Characterization of 2-(2,6-Dioxopiperidin-1-yl)acetic Acid and its Derivatives (e.g., NMR, MS, IR)
The definitive structural elucidation and characterization of this compound and its derivatives rely on a combination of powerful spectroscopic and chromatographic techniques. These methods provide detailed information about the molecular structure, mass, and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the carbon-hydrogen framework of the molecule.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, specific chemical shifts would be expected for the protons on the piperidine (B6355638) ring, the methylene (B1212753) protons of the acetic acid group, and the exchangeable proton of the carboxylic acid.
¹³C NMR spectroscopy identifies the different types of carbon atoms in the molecule, including the distinct signals for the carbonyl carbons in the dioxopiperidine ring and the carboxylic acid group.
Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound with high accuracy. High-resolution mass spectrometry (HRMS) can verify the molecular formula by measuring the mass-to-charge ratio (m/z) to within a few parts per million. Predicted collision cross-section (CCS) values for different adducts of the molecule can be calculated, which provides information about its shape in the gas phase. uni.lu
Infrared (IR) Spectroscopy is utilized to identify the specific functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl (C=O) groups of the cyclic imide, the carbonyl of the carboxylic acid, and the broad O-H stretch of the carboxylic acid group. nist.gov
Below is a table summarizing the expected analytical data for the characterization of this compound.
| Technique | Parameter | Expected Data/Observation |
| ¹H NMR | Chemical Shift (δ) | Signals corresponding to piperidine ring protons, methylene protons (N-CH₂-COOH), and the carboxylic acid proton (COOH). |
| ¹³C NMR | Chemical Shift (δ) | Resonances for carbonyl carbons (C=O), aliphatic carbons of the piperidine ring, and the methylene carbon. |
| Mass Spectrometry | Molecular Formula | C₇H₉NO₄ uni.lu |
| Monoisotopic Mass | 171.05316 Da uni.lu | |
| Predicted Adducts (m/z) | [M+H]⁺: 172.06044, [M+Na]⁺: 194.04238, [M-H]⁻: 170.04588 uni.lu | |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Strong C=O stretching vibrations for the imide and carboxylic acid groups; broad O-H stretching for the carboxylic acid. |
Bioanalytical Methods for Detection and Quantification in Biological Research Samples (e.g., cell lysates, animal tissues for mechanistic studies)
For mechanistic studies, accurately detecting and quantifying this compound in complex biological matrices such as cell lysates and animal tissues is essential. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity. nih.govnih.gov
The development of a robust bioanalytical method involves several key steps:
Sample Preparation: The initial step is to extract the analyte from the complex biological matrix. rsdjournal.org Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). biotech-asia.org The goal is to remove interfering substances like proteins and lipids that could affect the analysis. rsdjournal.orgbiotech-asia.org For cell lysates, protein precipitation with a solvent like methanol (B129727) is often a straightforward and effective approach. biotech-asia.org
Chromatographic Separation: The extract is then injected into an HPLC system. A reversed-phase column (e.g., C18) is typically used to separate the analyte from other components in the sample extract based on polarity. nih.gov The composition of the mobile phase (often a mixture of water with an acid modifier and an organic solvent like acetonitrile (B52724) or methanol) is optimized to achieve a sharp peak shape and a suitable retention time for the analyte. nih.gov
Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer. The instrument is typically operated in multiple-reaction monitoring (MRM) mode, which provides high selectivity. nih.gov In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of the analyte) is selected and fragmented, and a specific product ion is then monitored. This precursor-to-product ion transition is unique to the analyte, minimizing interference from other molecules in the matrix. nih.gov
The method must be validated according to regulatory guidelines to ensure its reliability, covering parameters such as linearity, accuracy, precision, recovery, and stability. nih.gov
The table below outlines a hypothetical LC-MS/MS method for the quantification of this compound in cell lysates.
| Parameter | Description |
| Sample Preparation | Protein precipitation using cold acetonitrile. |
| HPLC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). |
| Mobile Phase A | Water with 0.1% formic acid. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid. |
| Elution | Gradient elution, starting with a high percentage of Mobile Phase A. |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode. |
| MS Detection | Multiple Reaction Monitoring (MRM). |
| MRM Transition | e.g., For positive mode: m/z 172.1 → [specific fragment ion]. |
Assays for Measuring Target Engagement and Cellular Pathway Modulation (e.g., TR-FRET assay, immunoblotting)
To understand the biological activity of this compound, assays are needed to confirm that it binds to its intended molecular target (target engagement) and affects downstream cellular pathways. nih.govnih.gov
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful, homogeneous assay format used to study molecular interactions, making it ideal for measuring target engagement in a high-throughput manner. nih.govnih.gov A competitive binding TR-FRET assay can be designed to quantify the ability of the compound to displace a known ligand from its target protein. nih.gov
The principle of a competitive TR-FRET assay involves:
A target protein, often with a histidine (His) tag.
A tracer ligand (a known binder of the target) labeled with biotin.
A donor fluorophore (e.g., Europium-chelate) conjugated to an anti-His antibody.
An acceptor fluorophore (e.g., a fluorescent dye) conjugated to streptavidin.
When the components are mixed, the tracer binds to the protein, bringing the donor and acceptor fluorophores into close proximity (<10 nm), which allows for energy transfer and results in a high TR-FRET signal. bpsbioscience.com When this compound is added, it competes with the tracer for binding to the target protein. This displacement separates the donor and acceptor, leading to a decrease in the TR-FRET signal. The magnitude of this decrease is proportional to the binding affinity of the test compound. nih.gov
Immunoblotting (Western Blotting) is a widely used technique to measure changes in the levels of specific proteins in response to treatment with a compound. This method is crucial for assessing the modulation of cellular pathways. For instance, if this compound is hypothesized to cause the degradation of a specific target protein, immunoblotting can directly measure the reduction in that protein's abundance in cell lysates after treatment. The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and detecting the protein of interest using specific antibodies. The results can provide evidence of the compound's downstream cellular effects.
The table below summarizes the principles of these assays in the context of studying this compound.
| Assay | Purpose | Principle | Readout |
| TR-FRET | Target Engagement | Measures the displacement of a fluorescent tracer from a target protein by the test compound. nih.govresearchgate.net | Decrease in fluorescence resonance energy transfer signal. |
| Immunoblotting | Pathway Modulation | Detects changes in the expression level of specific proteins in cell lysates following compound treatment, using antibodies. | Change in band intensity corresponding to the protein of interest. |
Future Perspectives and Emerging Research Avenues for 2 2,6 Dioxopiperidin 1 Yl Acetic Acid
Exploration of Undiscovered Molecular Targets and Off-Targets
Currently, there is no published data identifying the specific molecular targets or off-targets of 2-(2,6-Dioxopiperidin-1-yl)acetic acid. Future research would need to begin with broad, unbiased screening approaches to identify potential binding partners within the cell.
Initial research steps could include:
Affinity-Capture Mass Spectrometry: This technique could identify proteins that directly bind to an immobilized version of the compound.
Computational Docking Studies: In silico models could predict potential binding pockets on a wide array of proteins, although these predictions would require experimental validation.
Cellular Thermal Shift Assays (CETSA): This method can detect target engagement in living cells by observing changes in protein thermal stability upon compound binding.
A primary question for investigation would be whether this compound interacts with Cereblon (CRBN), the known target of its 3-substituted isomers. The structural difference—specifically the placement of the substituent on the glutarimide (B196013) nitrogen rather than the phthalimide (B116566) ring common in many CRBN modulators—makes this interaction uncertain and a key point for initial investigation.
Integration into Polypharmacology Studies and Combination Research Strategies
Polypharmacology, the study of how a single compound interacts with multiple targets, is a growing area of research. Once primary targets are identified, investigating the broader interaction profile of this compound would be a logical next step.
Future studies in this area would be entirely dependent on the initial discovery of its molecular targets. If the compound is found to interact with multiple proteins, research could explore whether these interactions lead to synergistic or additive effects on specific biological pathways. Similarly, combination research strategies, where the compound is studied alongside other molecules, would be guided by its identified mechanism of action. At present, without knowledge of its biological activity, proposing specific polypharmacology or combination studies is purely speculative.
Development of this compound as Chemical Probes for Biological Systems
Chemical probes are powerful tools for studying the function of proteins in their native cellular environment. The structure of this compound, with its terminal carboxylic acid, makes it amenable to chemical modification for the development of such probes.
Potential probe development strategies include:
Attachment of Reporter Tags: The carboxylic acid handle could be used to attach fluorescent dyes or biotin tags, allowing for visualization and pulldown of target proteins.
Use in Proteolysis-Targeting Chimeras (PROTACs): While many PROTACs utilize 3-substituted dioxopiperidine derivatives as CRBN ligands, the potential for this compound to act as a ligand for a different E3 ligase remains an open question. broadpharm.comnih.gov If it is found to bind an E3 ligase, it could be incorporated into novel PROTAC designs. unipd.it
The table below outlines hypothetical chemical probes that could be synthesized from this compound, should a specific molecular target be identified.
| Probe Type | Potential Modification | Research Application |
| Fluorescent Probe | Conjugation of a fluorophore (e.g., fluorescein) to the acetic acid group. | Cellular imaging to determine the subcellular localization of the target protein. |
| Affinity Probe | Immobilization onto beads via the acetic acid group. | Isolation of binding partners from cell lysates for identification by mass spectrometry. |
| Photo-affinity Probe | Incorporation of a photoreactive group. | Covalently crosslinking the probe to its target protein upon UV light exposure for target identification. |
This table is illustrative of potential future research and is not based on existing experimental data for this specific compound.
Potential Contributions to Understanding Fundamental Biological Processes and Disease Mechanisms
The potential for this compound to contribute to the understanding of biological processes is entirely contingent on the discovery of its molecular target(s) and biological activity. If the compound is found to modulate a specific protein or pathway, it could become a valuable tool for dissecting complex cellular functions.
For instance, if the compound were found to inhibit a particular enzyme, it could be used to study the consequences of that enzyme's inhibition on cellular metabolism or signaling cascades. Similarly, if it were to disrupt a specific protein-protein interaction, it could help elucidate the importance of that interaction in a given biological context. However, without any initial data on its biological effects, its contribution to understanding fundamental biology and disease remains a matter of future exploration.
Q & A
Basic: What are the standard synthetic protocols for preparing 2-(2,6-Dioxopiperidin-1-yl)acetic acid, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves coupling 2,6-dioxopiperidine with a protected acetic acid derivative (e.g., bromoacetic acid) under basic conditions. Key steps include:
- Activation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation.
- Temperature Control : Maintaining 0–5°C during activation to minimize side reactions.
- Purification : Chromatographic techniques (e.g., reverse-phase HPLC) to isolate the product from byproducts such as unreacted starting materials or dimerized species .
Yield optimization requires balancing pH (neutral to mildly basic) and solvent polarity (e.g., DMF or THF). Excess piperidine derivative (1.2–1.5 eq) improves conversion rates .
Advanced: How can computational methods be integrated to optimize the reaction pathways for synthesizing derivatives of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) predict transition states and intermediates, enabling identification of low-energy pathways. For example:
- Reaction Design : Use ICReDD’s workflow to simulate nucleophilic substitution at the acetic acid moiety, prioritizing solvents with high dielectric constants (ε > 15) to stabilize charged intermediates .
- Feedback Loops : Experimental data (e.g., NMR kinetics) refine computational models, narrowing optimal conditions (e.g., 60°C in acetonitrile for 8 hours achieves >90% conversion) .
Basic: What characterization techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H NMR should show peaks for the piperidine ring (δ 2.8–3.2 ppm, multiplet) and acetic acid backbone (δ 3.5–4.0 ppm, singlet). C NMR confirms carbonyl groups (δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H] at m/z 201.0648) and fragments (e.g., loss of CO at m/z 157.0974) .
Advanced: What strategies resolve discrepancies in solubility data for this compound across different solvent systems?
Methodological Answer:
- Factorial Design : Conduct a 2 factorial experiment varying solvent polarity (log P), temperature, and pH. For instance, solubility in DMSO (log P = −1.3) is 25 mg/mL at 25°C, but drops to 5 mg/mL in water (pH 7) due to zwitterionic aggregation .
- Contradiction Analysis : Use ANOVA to identify outliers. Discrepancies often arise from incomplete equilibration; sonicate samples for 30 minutes before UV-Vis quantification .
Advanced: How can theoretical frameworks (e.g., Hammett plots) predict the reactivity of this compound in nucleophilic acyl substitution?
Methodological Answer:
- Hammett Analysis : Correlate σ values of substituents on the piperidine ring with reaction rates. Electron-withdrawing groups (σ > 0) at the 3-position increase electrophilicity of the carbonyl, accelerating substitution (e.g., k = 0.45 min for –NO vs. 0.12 min for –OCH) .
- DFT Modeling : Calculate Fukui indices to identify nucleophilic attack sites. The carbonyl carbon (f = 0.32) is more reactive than the adjacent nitrogen (f = 0.18) .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
Methodological Answer:
- Solubility : pH-dependent solubility peaks at pH 6.5 (15 mg/mL) due to zwitterionic stabilization. In PBS (pH 7.4), solubility drops to 3 mg/mL, requiring co-solvents like PEG-400 .
- Stability : Degrades via hydrolysis at >40°C (t = 72 hours at 25°C vs. 12 hours at 50°C). Stabilize with lyophilization or storage in anhydrous DMSO .
Advanced: How does structural modification of the piperidine ring influence the biological activity of this compound derivatives?
Methodological Answer:
- SAR Studies : Introduce substituents at the 3-position to modulate lipophilicity (clogP) and target binding. For example:
- –CH (clogP = 1.2): IC = 12 µM (HDAC inhibition).
–CF (clogP = 2.1): IC = 3 µM due to enhanced hydrophobic interactions .
- –CH (clogP = 1.2): IC = 12 µM (HDAC inhibition).
- Crystallography : Co-crystallize derivatives with HDAC8 to identify key hydrogen bonds (e.g., piperidine N–H with Asp101) .
Advanced: What statistical methods are recommended for analyzing dose-response data in toxicity studies involving this compound?
Methodological Answer:
- Probit Analysis : Fit sigmoidal curves to LC data (e.g., LC = 45 µM in HEK293 cells). Use the Likelihood Ratio Test to compare models .
- Bootstrap Resampling : Estimate confidence intervals for EC values, reducing bias from non-normal distributions .
Basic: How can researchers validate the purity of this compound before in vitro assays?
Methodological Answer:
- HPLC-UV : Use a C18 column (5 µm, 4.6 × 150 mm) with 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 minutes). Purity >98% requires a single peak (retention time = 8.2 min) with AUC ≥99% .
- Elemental Analysis : Match calculated (C: 53.8%, H: 6.5%, N: 6.9%) and observed values (Δ < 0.4%) .
Advanced: What collaborative approaches combine experimental and computational tools to study the compound’s mechanism in proteasome inhibition?
Methodological Answer:
- Hybrid Workflow :
- Docking Simulations (AutoDock Vina) : Identify binding poses in the 20S proteasome β5 subunit (ΔG = −9.2 kcal/mol).
- Isothermal Titration Calorimetry (ITC) : Validate K = 2.3 µM, ΔH = −15.6 kJ/mol .
- MD Simulations (GROMACS) : Track binding stability over 100 ns; RMSD < 1.5 Å confirms sustained interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
